molecular formula C24H31N5O3 B5161638 2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide

2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide

Cat. No.: B5161638
M. Wt: 437.5 g/mol
InChI Key: WHPHGNMQACCPSN-UHFFFAOYSA-N
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Description

2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide, also known as EPN, is a synthetic compound that has been extensively studied for its potential use as an insecticide and acetylcholinesterase inhibitor. EPN is a member of the piperazine family of compounds, which are widely used in the pharmaceutical and agricultural industries due to their diverse biological activities.

Mechanism of Action

2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide acts as an acetylcholinesterase inhibitor, meaning that it blocks the activity of the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death in insects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, increased acetylcholine levels in the nervous system, and ultimately paralysis and death in insects. In humans, acetylcholinesterase inhibitors such as this compound can lead to a range of side effects, including nausea, vomiting, diarrhea, and muscle weakness.

Advantages and Limitations for Lab Experiments

2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide has a number of advantages as a research tool, including its ability to selectively target insects and its potential use in the treatment of neurological disorders. However, this compound also has a number of limitations, including its potential toxicity to non-target organisms and the need for careful handling and disposal due to its hazardous nature.

Future Directions

There are a number of potential future directions for research on 2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide, including the development of more selective and less toxic insecticides, the investigation of this compound's potential use in the treatment of neurological disorders, and the study of this compound's effects on non-target organisms in the environment. Further research is also needed to fully understand the mechanisms of action and potential side effects of this compound and other acetylcholinesterase inhibitors.

Synthesis Methods

2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide can be synthesized using a variety of methods, including the reaction of 1-naphthylacetic acid with piperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting intermediate is then reacted with 4-ethyl-1-piperazineacetic acid to form this compound.

Scientific Research Applications

2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide has been extensively studied for its potential use as an insecticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as acetylcholinesterase inhibitors have been shown to improve cognitive function in patients with this condition.

Properties

IUPAC Name

2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-2-27-12-14-28(15-13-27)17-23(31)29-11-10-25-24(32)21(29)16-22(30)26-20-9-5-7-18-6-3-4-8-19(18)20/h3-9,21H,2,10-17H2,1H3,(H,25,32)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPHGNMQACCPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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